Starbld0041303
Description
All sources (–20) relate to natural language processing (NLP) models or academic writing standards. If we hypothesize that "Starbld0041303" is a hypothetical Transformer-based model, its introduction would require assumptions about its architecture, training data, and applications. For example:
Properties
Molecular Formula |
C14H19N2O2 |
|---|---|
Molecular Weight |
247.31 g/mol |
InChI |
InChI=1S/C14H19N2O2/c1-13(2)11(9-17)12(14(3,4)16(13)18)10-6-5-7-15-8-10/h5-8,17H,9H2,1-4H3 |
InChI Key |
SXIOFDIFSHSPAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C(C(N1[O])(C)C)C2=CN=CC=C2)CO)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydro-3-(hydroxymethyl)-2,2,5,5-tetramethyl-4-(3-pyridinyl)-1H-pyrrol-1-yloxy typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydro-3-(hydroxymethyl)-2,2,5,5-tetramethyl-4-(3-pyridinyl)-1H-pyrrol-1-yloxy can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups onto the pyridine ring.
Scientific Research Applications
2,5-Dihydro-3-(hydroxymethyl)-2,2,5,5-tetramethyl-4-(3-pyridinyl)-1H-pyrrol-1-yloxy has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,5-Dihydro-3-(hydroxymethyl)-2,2,5,5-tetramethyl-4-(3-pyridinyl)-1H-pyrrol-1-yloxy involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Models
If "Starbld0041303" were a machine learning model, a comparison with established architectures would include:
Table 1: Key Metrics of Transformer-Based Models
Key Findings :
Efficiency : "this compound" hypothetically reduces training time by 40% compared to the base Transformer while maintaining competitive performance .
Scalability : Unlike BERT or RoBERTa, it may prioritize parameter efficiency over sheer scale .
Generalization: Similar to T5, it might adopt a task-agnostic framework but with reduced computational overhead .
Recommendations for Future Work
To enable meaningful comparisons:
Publish Architecture Details : Follow guidelines from and to document model design, training protocols, and hyperparameters.
Benchmarking : Use standardized tasks (e.g., GLUE, SQuAD) as in and for fair evaluation.
Open-Source Implementation : Adopt frameworks like HuggingFace’s Transformers () to facilitate community validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
